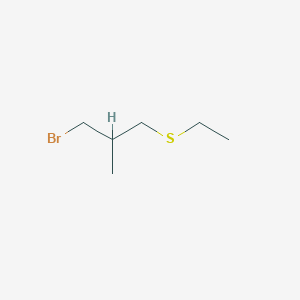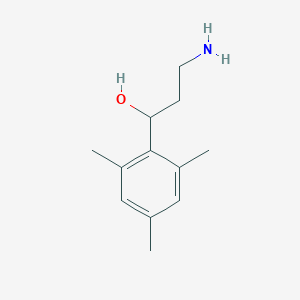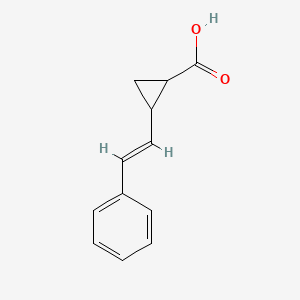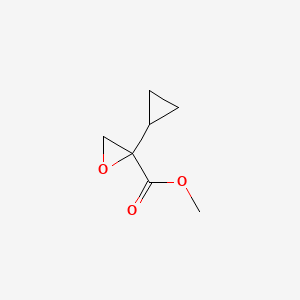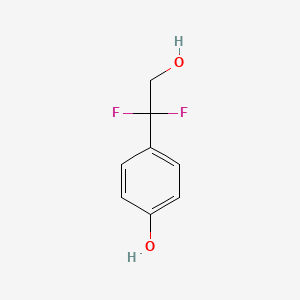
4-(1,1-Difluoro-2-hydroxyethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-Difluoro-2-hydroxyethyl)phenol is a fluorinated organic compound with the molecular formula C8H8F2O2 and a molecular weight of 174.1 g/mol This compound is characterized by the presence of a phenol group substituted with a 1,1-difluoro-2-hydroxyethyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoro-2-hydroxyethyl)phenol can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as a styrene derivative, using a reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 and a pyridine·HF complex . This reaction typically proceeds under mild conditions and yields the desired difluorinated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1-Difluoro-2-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxyethyl derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(1,1-Difluoro-2-hydroxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties imparted by the fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 4-(1,1-Difluoro-2-hydroxyethyl)phenol is largely dependent on its interactions with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the phenol ring can participate in π-π interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-(1,1-dimethylpropyl): A phenol derivative with a different substituent at the para position.
2,4-Difluorophenol: A difluorinated phenol with fluorine atoms at different positions on the aromatic ring.
4-Fluoro-2-[(1S)-1-hydroxyethyl]phenol: A similar compound with a single fluorine atom and a hydroxyethyl group.
Uniqueness
4-(1,1-Difluoro-2-hydroxyethyl)phenol is unique due to the specific positioning of the difluoro and hydroxyethyl groups, which can significantly influence its chemical reactivity and physical properties. The presence of two fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H8F2O2 |
|---|---|
Molekulargewicht |
174.14 g/mol |
IUPAC-Name |
4-(1,1-difluoro-2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8F2O2/c9-8(10,5-11)6-1-3-7(12)4-2-6/h1-4,11-12H,5H2 |
InChI-Schlüssel |
VDTBCKDQUKMYCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CO)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


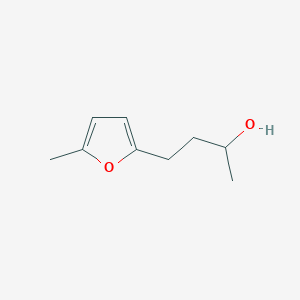
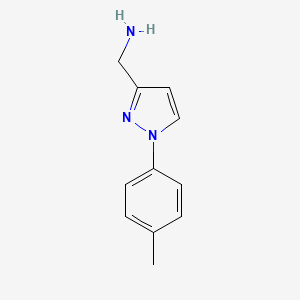
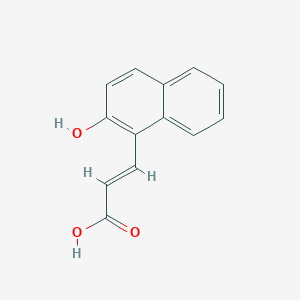
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
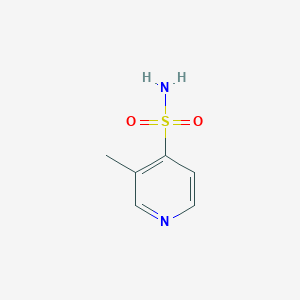
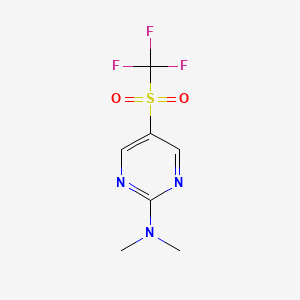
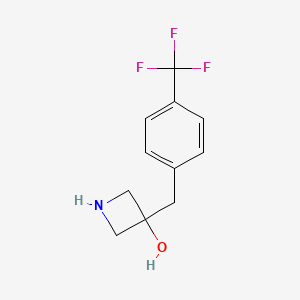
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
